molecular formula C7H3BrCl2FNO B12974836 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride

2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride

Cat. No.: B12974836
M. Wt: 286.91 g/mol
InChI Key: XSMANDNVBFHADI-GHXNOFRVSA-N
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Description

2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride (C₇H₃BrCl₂FNO) is a halogen-rich aromatic compound characterized by a benzimidoyl chloride backbone substituted with bromine, chlorine, and fluorine at the 2-, 4-, and 6-positions, respectively. This compound is likely synthesized via condensation reactions involving halogenated aromatic aldehydes and hydroxylamine derivatives, analogous to methods used for structurally related imine compounds .

Properties

Molecular Formula

C7H3BrCl2FNO

Molecular Weight

286.91 g/mol

IUPAC Name

(1Z)-2-bromo-4-chloro-6-fluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H3BrCl2FNO/c8-4-1-3(9)2-5(11)6(4)7(10)12-13/h1-2,13H/b12-7-

InChI Key

XSMANDNVBFHADI-GHXNOFRVSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)/C(=N/O)/Cl)Br)Cl

Canonical SMILES

C1=C(C=C(C(=C1F)C(=NO)Cl)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents like potassium permanganate or sodium borohydride for redox reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzimidoyl chlorides, while oxidation reactions can produce corresponding benzimidoyl oxides .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride involves its interaction with molecular targets through its functional groups. The halogen atoms and hydroxy group can form bonds with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of polyhalogenated benzimidoyl derivatives. Key structural analogs include:

Compound Name Molecular Formula Substituents Functional Groups Synthesis Method Key Applications References
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol C₁₃H₈BrCl₂NO Br, Cl, Cl (aromatic) Phenol, imine Condensation of halogenated aldehyde with 2-chlorobenzenamine in methanol Crystallography studies
2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide C₁₅H₁₀BrCl₂NO₂ Br, Cl, Cl (aromatic) Acetamide, benzoyl Multi-step halogenation and acylation Pharmaceutical intermediates
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride C₈H₆ClF₆NO CF₃O, CF₃ (aromatic) Aniline, hydrochloride salt Direct fluorination and salt formation High-purity agrochemical precursors
Target Compound C₇H₃BrCl₂FNO Br, Cl, F (aromatic) N-hydroxybenzimidoyl chloride Likely condensation of halogenated aldehydes with hydroxylamine derivatives Potential sensor or synthesis intermediate N/A

Substituent Effects on Properties

  • Halogen Diversity : The combination of Br, Cl, and F in the target compound creates a unique electronic environment. Bromine and chlorine contribute steric bulk and electron-withdrawing effects, while fluorine enhances electronegativity and metabolic stability compared to analogs with fewer halogens .
  • Functional Group Reactivity: The N-hydroxybenzimidoyl chloride group is more reactive toward nucleophiles (e.g., amines, alcohols) than phenol or acetamide groups in analogs, making it a versatile intermediate in coupling reactions .

Physicochemical Properties

  • Solubility: The N-hydroxy group and polar benzimidoyl chloride moiety likely improve solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-polar analogs like 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol .
  • Thermal Stability : The trifluoromethoxy group in 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride enhances thermal stability (mp >200°C), whereas the target compound’s N-hydroxy group may reduce decomposition temperatures .

Biological Activity

2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

The molecular formula of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride is C7H4BrClFNOC_7H_4BrClFNO, with a molecular weight of approximately 238.47 g/mol. The compound features halogen substituents which are significant for its biological activity.

PropertyValue
Molecular FormulaC7H4BrClFNO
Molecular Weight238.47 g/mol
IUPAC Name2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride

Synthesis

The synthesis of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride typically involves the chlorination and bromination of N-hydroxybenzimidoyl derivatives. The synthetic route can be optimized for yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

Biological Activity

Research indicates that 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound has significant antibacterial activity against several strains of bacteria, including resistant strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Anticancer Activity : Preliminary research suggests that the compound may inhibit the proliferation of cancer cells in vitro. For example, it has been tested against human breast cancer (MDA-MB-231) and glioblastoma cell lines, showing IC50 values in the micromolar range, indicating potential as a chemotherapeutic agent.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism and viral replication, potentially offering a dual mechanism for therapeutic application.

Case Studies

A notable study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various benzimidoyl derivatives, including 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride. The results indicated that this compound significantly reduced cell viability in treated glioblastoma cells compared to controls, with an IC50 value determined at approximately 25 µM over a 72-hour exposure period .

The biological activity of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride can be attributed to several mechanisms:

  • Electrophilic Attack : The halogen atoms on the benzene ring enhance electrophilic reactivity, allowing the compound to interact with nucleophilic sites on target biomolecules.
  • Hydrogen Bonding : The N-hydroxy group can form hydrogen bonds with active sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity.

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